3-Amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)azetidin-2-one
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Overview
Description
3-Amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class This compound is characterized by the presence of an azetidinone ring, which is a four-membered lactam
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)azetidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization under basic conditions to form the azetidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and halogenated phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-Amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)azetidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(4-chlorophenyl)-1-phenylazetidin-2-one
- 3-Amino-4-(4-fluorophenyl)-1-phenylazetidin-2-one
- 3-Amino-4-(4-chlorophenyl)-1-(4-methylphenyl)azetidin-2-one
Uniqueness
3-Amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)azetidin-2-one is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which may contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C15H12ClFN2O |
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Molecular Weight |
290.72 g/mol |
IUPAC Name |
3-amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C15H12ClFN2O/c16-10-3-1-9(2-4-10)14-13(18)15(20)19(14)12-7-5-11(17)6-8-12/h1-8,13-14H,18H2 |
InChI Key |
PFHHMWVHICKURW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)N)Cl |
Origin of Product |
United States |
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